DL-Alanine Methylamide-d3
Description
Properties
Molecular Formula |
C₄H₇D₃N₂O |
|---|---|
Molecular Weight |
105.15 |
Synonyms |
2-Amino-N-methyl-propanamide-d3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterium Labeled Alanine Methylamide Analogs
Stereoselective Synthesis of DL-Alanine Methylamide-d3 and its Enantiomers
The synthesis of this compound necessitates a strategy that yields a racemic mixture of the D- and L-enantiomers. A common approach involves the coupling of a racemic N-protected deuterated alanine (B10760859) precursor with deuterated methylamine (B109427).
A plausible synthetic route commences with commercially available DL-alanine. The amino group is first protected, for instance with a Boc (tert-butyloxycarbonyl) group, to yield N-Boc-DL-alanine. Subsequent deuteration at the α-carbon can be achieved through various methods, such as base-catalyzed exchange in a deuterated solvent like D₂O. This process, if carried out under conditions that promote racemization, will ensure the desired DL-stereochemistry is maintained.
The resulting N-Boc-DL-alanine-d₁ is then activated at its carboxyl group using a suitable coupling agent. Common choices include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sigmaaldrich.compeptide.comresearchgate.net The activated alanine derivative is then reacted with methylamine-d3 (CD₃NH₂) to form the amide bond. The final deprotection of the N-Boc group, typically under acidic conditions, yields the target compound, this compound.
Enantiomerically pure D- or L-Alanine Methylamide-d3 can be synthesized by starting with the corresponding enantiomerically pure D- or L-alanine. Alternatively, enzymatic and biocatalytic methods offer highly stereoselective routes. For instance, engineered strains of Corynebacterium glutamicum have been utilized for the stereoselective synthesis of N-methyl-L-alanine from glucose and methylamine. Such biocatalytic systems could potentially be adapted for the production of the deuterated analog.
Isotopic Enrichment Strategies for Methylamide-d3 Incorporation
Achieving high levels of isotopic enrichment is crucial for the utility of deuterated compounds. For this compound, this involves the efficient incorporation of three deuterium (B1214612) atoms into the methylamide moiety.
Deuteration Protocols for Methyl Groups (CD₃)
The synthesis of the CD₃ group typically starts from a deuterated one-carbon source. Deuterated methanol (B129727) (CD₃OD) is a common precursor and can be used in various methylation reactions. rsc.org Another approach involves the reduction of carbon dioxide or carbon monoxide with deuterium gas over a suitable catalyst.
Hydrogen isotope exchange (HIE) reactions offer a direct method for deuterating methyl groups. nih.gov This can be achieved using heterogeneous catalysts like platinum or palladium, which facilitate the exchange of hydrogen atoms with deuterium from a deuterium source such as D₂ gas or D₂O. publish.csiro.au The efficiency of the exchange is dependent on the catalyst, temperature, and pressure.
| Catalyst | Deuterium Source | Temperature (°C) | Pressure (atm) | Deuterium Incorporation (%) |
| Platinum on Carbon (Pt/C) | D₂ gas | 50-100 | 1-10 | >98 |
| Palladium on Carbon (Pd/C) | D₂O | 70-120 | 1-5 | >95 |
| Rhodium on Alumina (Rh/Al₂O₃) | D₂ gas | 60-110 | 1-10 | >97 |
This table presents typical conditions and outcomes for the deuteration of methyl groups using various catalysts. Actual results may vary depending on the specific substrate and reaction setup.
Precursor Synthesis and Deuterium Exchange Techniques
Methylamine-d3 (CD₃NH₂) is a key precursor for the synthesis of this compound. It can be synthesized through several routes. One common laboratory-scale method involves the reaction of a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), with ammonia (B1221849) or a protected form of ammonia. isotope.com
Alternatively, direct deuterium exchange on methylamine can be performed. This involves treating methylamine with a deuterium source in the presence of a catalyst. nih.gov Metal catalysts, particularly platinum and palladium, are effective in catalyzing the exchange of N-H protons, while tungsten is more effective for C-H exchange. nih.gov
A practical synthesis of deuterated methylamine hydrochloride has been reported starting from Boc-protected benzylamine, which is reacted with a deuterated methylation reagent like TsOCD₃ (trideuteromethyl p-toluenesulfonate). researchgate.net The subsequent removal of the Boc and benzyl (B1604629) protecting groups yields the desired deuterated methylamine hydrochloride.
Optimization of Reaction Conditions for Yield and Purity of Deuterated Products
Maximizing the yield and ensuring high chemical and isotopic purity are paramount in the synthesis of deuterated compounds. This requires careful optimization of reaction conditions at each synthetic step.
For the amide coupling reaction between the deuterated alanine precursor and deuterated methylamine, the choice of coupling reagent and additives is critical. Reagents like HATU and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and low rates of racemization. sigmaaldrich.compeptide.com The addition of a base, such as diisopropylethylamine (DIPEA), is typically required to neutralize the acid formed during the reaction.
Key Parameters for Optimization of Amide Coupling:
Coupling Reagent: HATU, HBTU, PyBOP, DCC/HOBt
Solvent: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)
Temperature: 0 °C to room temperature
Reaction Time: 1 to 24 hours
Stoichiometry: Molar ratios of reactants, coupling agent, and base
Purification of the final product is typically achieved through chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts. The isotopic purity is often determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govansto.gov.au
| Parameter | Condition A | Condition B | Condition C |
| Coupling Reagent | HATU | DCC/HOBt | PyBOP |
| Solvent | DMF | DCM | ACN |
| Temperature (°C) | 25 | 0 -> 25 | 25 |
| Yield (%) | 85 | 78 | 82 |
| Purity (%) | >98 | >95 | >97 |
This table illustrates the effect of different coupling conditions on the yield and purity of a model amide synthesis. The optimal conditions will depend on the specific substrates.
Scale-Up Considerations for Research and Industrial Applications
Transitioning a synthetic route from a laboratory scale to a larger research or industrial scale presents several challenges. For deuterated compounds, the cost and availability of the deuterium source are significant factors.
Key Considerations for Scale-Up:
Safety: A thorough hazard assessment of all chemical transformations is necessary to ensure safe operation at a larger scale.
Process Robustness: The synthetic process should be reliable and reproducible, consistently delivering the product with the desired quality.
Waste Management: The generation of chemical waste should be minimized, and appropriate disposal methods must be in place.
Equipment: The availability of suitable reactors, purification systems, and analytical instrumentation for the desired scale is essential.
For industrial applications, continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govx-chemrx.com The development of efficient and scalable methods for the production of deuterated compounds is crucial for their broader application in pharmaceuticals, materials science, and other industrial sectors. wipo.intmusechem.com
Spectroscopic Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy serves as a powerful tool for the detailed characterization of DL-Alanine Methylamide-d3 in both solution and solid states. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can deduce structural connectivity, conformational preferences, and the dynamics of different molecular segments.
Deuterium (B1214612) (²H) NMR spectroscopy is uniquely suited for probing the dynamics of the deuterated methyl (-CD₃) group in this compound. By replacing protons with deuterons, which have a nuclear spin of 1, their relaxation properties and spectral lineshapes become highly sensitive to molecular motion.
Studies on similar deuterated alanine (B10760859) compounds reveal that the dynamics of the CD₃ group can be meticulously characterized by analyzing temperature-dependent quadrupole echo line shapes. capes.gov.br At low temperatures (e.g., below -120 °C), the molecule is in a rigid lattice state, resulting in a characteristic Pake doublet spectrum. As the temperature increases, the -CD₃ group undergoes threefold jumps about its C₃ symmetry axis. This motion leads to a narrowing of the spectrum, which transforms into a triplet pattern characteristic of this intermediate motional regime. capes.gov.br The analysis of ²H spin-lattice relaxation anisotropy and spectral intensities allows for the determination of the rate and mechanism of this methyl group rotation. capes.gov.br This technique provides fundamental data on the rotational barriers and conformational freedom of the alanine side chain.
Carbon-13 (¹³C) and Proton (¹H) NMR are fundamental techniques for assigning the chemical environments of the carbon skeleton and associated protons. Each chemically non-equivalent carbon and proton in this compound gives rise to a distinct signal, providing a fingerprint of the molecule's structure. bhu.ac.inyoutube.com
In ¹³C NMR, signals are observed over a wide chemical shift range (0-220 ppm), allowing for clear resolution of different carbon types. bhu.ac.inoregonstate.edu The carbonyl carbon of the amide group is typically found significantly downfield (170-180 ppm), while the α-carbon (Cα) appears in the 50-60 ppm range. The side-chain methyl carbon (Cβ) resonates at the most upfield position, typically between 15-25 ppm. libretexts.org
¹H NMR provides complementary information. The proton on the α-carbon (Hα) resonates around 3.8-4.5 ppm, while the methyl protons appear as a characteristic signal further upfield, around 1.4-1.5 ppm. chemicalbook.com The chemical shifts of the amide protons are particularly sensitive to their environment, including solvent exposure and hydrogen bonding. The specific chemical shifts can be influenced by factors such as solvent polarity and intramolecular interactions. mdpi.comunt.edu
| Atom | Nucleus | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| Amide Carbonyl (C=O) | ¹³C | 170 - 185 | Sensitive to hydrogen bonding. libretexts.orgmdpi.com |
| Alpha-Carbon (Cα) | ¹³C | 50 - 65 | Part of the peptide backbone. |
| Methyl Carbon (Cβ) | ¹³C | 15 - 25 | Side-chain carbon. libretexts.org |
| Amide Proton (NH) | ¹H | 7.5 - 8.5 | Shift is highly dependent on solvent and hydrogen bonding. |
| Alpha-Proton (Hα) | ¹H | 3.8 - 4.5 | Couples with methyl protons. |
| Methyl Protons (CH₃ of Methylamide) | ¹H | 2.6 - 2.8 | N-terminal methyl group. |
To resolve spectral overlap and unambiguously assign signals, multidimensional NMR techniques are employed. Experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. For this compound, an HSQC spectrum would show a cross-peak connecting the proton and carbon signals for the Cα-Hα pair and the Cβ-H₃ groups (if not deuterated). The use of deuterium labeling can simplify proton spectra and allow for specialized experiments that probe dynamics over various timescales. utoronto.cautoronto.ca
These techniques are applicable in both solution and solid states. Solid-state NMR is particularly valuable for studying the conformational structure of molecules in a crystalline or aggregated form, providing insights that are not accessible in solution. nih.gov Deuterium labeling significantly enhances the quality of solid-state NMR spectra by reducing dipolar broadening from protons. utoronto.ca
NMR chemical shifts, especially those of amide protons and carbonyl carbons, are sensitive probes of hydrogen bonding. The formation of an intramolecular hydrogen bond, for example between the N-H of the methylamide and the carbonyl oxygen, can significantly affect the electron density around these nuclei, leading to a change in their chemical shifts. mdpi.comnih.gov
A downfield shift of an amide proton signal upon changing to a less polar solvent is often indicative of its involvement in an intramolecular hydrogen bond, as it remains shielded from the solvent. Similarly, the ¹³C chemical shift of a carbonyl carbon can be influenced by its participation as a hydrogen bond acceptor. mdpi.comacs.org By systematically studying chemical shifts in different solvents or as a function of temperature, it is possible to map out the intramolecular hydrogen bonding networks that stabilize specific conformations of this compound. unt.edu
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Studies
Mass spectrometry is an essential analytical technique used to determine the molecular weight, confirm the elemental formula, and investigate the structure of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, making it the definitive method for verifying the successful incorporation of deuterium atoms and assessing the isotopic purity of this compound. rsc.orgnih.gov The precise mass difference between hydrogen (¹H) and deuterium (²H) allows HRMS to resolve the signals from the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) species. researchgate.net
By analyzing the full scan mass spectrum, the relative intensities of these isotopic peaks can be integrated to calculate the percentage of isotopic enrichment. rsc.org This is crucial for applications where a high degree of deuteration is required. A strategy combining LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) allows for the separation of the compound from any impurities before mass analysis, ensuring accurate purity assessment. rsc.orgnih.gov
| Isotopologue | Theoretical Mass (Da) | Description |
|---|---|---|
| d₀ (Unlabeled) | 102.0793 | DL-Alanine Methylamide |
| d₃ (Labeled) | 105.0981 | This compound |
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the parent ion. By inducing fragmentation through collision-induced dissociation (CID), a characteristic pattern of product ions is generated. gre.ac.uk For alanine-containing molecules, common fragmentation pathways include the neutral loss of water (H₂O) and carbon monoxide (CO) from the protonated molecule, or the loss of ammonia (B1221849) (NH₃). nih.gov The specific fragmentation pattern helps to confirm the molecular structure and can sometimes provide information on the location of the deuterium labels within the molecule. nih.govlibretexts.org
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
No studies detailing the fragmentation patterns or structural confirmation of this compound using tandem mass spectrometry were found.
Photoionization Mass Spectrometry for Energetic Pathway Analysis
There is no available research on the energetic pathways of this compound investigated through photoionization mass spectrometry.
Vibrational Spectroscopy for Molecular Dynamics and Intermolecular Interactions
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations
Specific IR and Raman spectra for this compound, which would reveal its functional group vibrations, are not available in the scientific literature.
Terahertz Spectroscopy for Low-Frequency Collective Modes
The use of terahertz spectroscopy to study the low-frequency collective modes of this compound has not been documented.
Correlation of Vibrational Spectra with Theoretical Calculations
Without experimental spectra, a correlation with theoretical calculations for the vibrational modes of this compound cannot be performed or reported.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are employed to accurately describe the electronic structure of a molecule, providing precise information about its geometry and the relative energies of its different conformations.
Density Functional Theory (DFT) is a widely used quantum mechanical method for determining the preferred three-dimensional structures of molecules. For alanine (B10760859) dipeptide analogs, DFT is used to perform geometry optimizations, which systematically alter the molecule's geometry to find the lowest energy arrangement, known as a stable conformer. researchgate.netnih.gov
By mapping the potential energy surface as a function of the backbone dihedral angles (φ, ψ), DFT calculations can identify multiple stable conformers. researchgate.net A second derivative analysis is then typically performed to calculate vibrational frequencies. researchgate.net The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. nih.gov These calculations are crucial for identifying key stable structures such as the C7eq, C5, C7ax, β2, and αL conformers. researchgate.net For DL-Alanine Methylamide-d3, DFT would predict a shift in vibrational frequencies involving the deuterated methyl group compared to its non-deuterated counterpart.
Table 1: Key Conformers of Alanine Dipeptide Identified by QM Calculations
| Conformer | Typical Dihedral Angles (φ, ψ) | Key Stabilizing Interaction |
|---|---|---|
| C7eq (γ-turn) | (~ -80°, ~ +70°) | Intramolecular hydrogen bond forming a seven-membered ring |
| C5 (β-strand) | (~ -160°, ~ +160°) | Intramolecular hydrogen bond forming a five-membered ring; extended conformation |
| αR (Right-handed α-helix) | (~ -70°, ~ -40°) | Conformation typical of right-handed helical structures |
| PII (Polyproline II) | (~ -75°, ~ +145°) | Extended helical structure, often favored in aqueous solutions |
| αL (Left-handed α-helix) | (~ +60°, ~ +50°) | Conformation corresponding to left-handed helical structures |
While DFT is effective for geometry optimization, higher-accuracy ab initio methods are often required to obtain precise relative energies between different conformers. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice for this purpose. researchgate.netnih.govnih.gov
Researchers often use a multi-step approach where initial geometries found with DFT are re-optimized at an MP2 level with a suitable basis set, such as aug-cc-pVDZ. researchgate.netosti.gov To further refine the results, single-point energy calculations can be performed on these geometries using even larger basis sets (e.g., aug-cc-pVTZ and aug-cc-pVQZ). researchgate.netosti.gov This hierarchical approach allows for extrapolation to the complete basis set limit, providing a benchmark for the relative stability of conformers. researchgate.net Such high-level calculations are critical for understanding the subtle energetic balance determined by intramolecular hydrogen bonds and steric interactions. researchgate.netacs.org
Molecular Dynamics (MD) Simulations for Conformational Sampling and Fluctuation Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic view of conformational behavior. These simulations are essential for understanding how a molecule like this compound samples different shapes and responds to its environment. nih.govaps.org
MD simulations generate trajectories that trace the molecule's conformational changes over time. By extracting the backbone dihedral angles (φ and ψ) from these trajectories, a Ramachandran plot can be constructed. cas.czgithub.com This plot is a two-dimensional map that shows the probability of finding the molecule in a specific conformation. researchgate.netacs.org
The high-probability regions on the Ramachandran plot correspond to stable conformational basins, such as those for α-helical and β-sheet structures. github.comacs.org Analysis of these plots reveals the most favored conformers and the transitions between them, providing a comprehensive picture of the molecule's conformational landscape. github.comsemanticscholar.org
The conformational preferences of alanine dipeptide analogs are governed by a delicate balance between steric and electronic effects. nih.gov
Steric Effects : The methyl side chain of the alanine residue introduces significant steric hindrance, meaning it creates repulsion when it comes too close to other atoms. acs.orgoup.com These repulsive interactions restrict the possible (φ, ψ) angles, defining the "allowed" and "disallowed" regions of the Ramachandran plot. This steric effect is a primary reason why the conformational map of alanine dipeptide is more restricted than that of a glycine dipeptide. researchgate.net
Electronic Effects : These are primarily attractive forces, such as intramolecular hydrogen bonds (e.g., N-H···O=C). researchgate.net These interactions stabilize specific folded structures, like the C7eq and C5 conformers, making them energy minima on the potential energy surface. researchgate.net The interplay between steric repulsion and electrostatic attraction ultimately dictates the relative populations of the different stable conformers. nih.gov
The surrounding environment, particularly the solvent, can dramatically alter a peptide's conformational preferences. nih.govcam.ac.uk MD simulations can incorporate solvent in two primary ways: explicitly, by including individual solvent molecules, or implicitly, by using a continuous medium to represent the bulk solvent (e.g., the Polarizable Continuum Model, PCM). nih.govnih.gov
Studies have shown that the conformational profile of alanine dipeptide changes significantly in different solvents. nih.gov For example:
In the gas phase or nonpolar solvents like chloroform, compact, hydrogen-bonded structures like C7eq and C5 are often the most stable. nih.govnih.gov
In polar solvents like water , the peptide's donor and acceptor groups can form hydrogen bonds with water molecules. This competes with intramolecular hydrogen bonds, leading to a preference for more extended conformations like the polyproline II (PII) and αR structures. nih.govnih.govrochester.edu The solvent effectively "unmasks" underlying preferences that are a consequence of minimizing intrapeptide steric clashes. rochester.edu
Table 2: Solvent Influence on Major Conformations of Alanine Dipeptide
| Solvent | Dominant Conformations | Reference |
|---|---|---|
| Chloroform (Nonpolar) | C7eq, C5 | nih.gov |
| DMSO (Polar Aprotic) | PII, C5 | nih.gov |
| Water (Polar Protic) | PII, αR, αL, C5 | nih.govnih.gov |
This demonstrates that interactions with the solvent are a critical determinant of the conformational equilibrium of dipeptides. nih.govrochester.edu
Prediction of Spectroscopic Parameters from First Principles Calculations
First-principles, or ab initio, quantum chemical calculations are instrumental in predicting the spectroscopic parameters of molecules without prior experimental data. These methods solve the electronic Schrödinger equation to determine the electronic structure, from which various properties, including vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, can be derived.
For a molecule like this compound, these calculations can elucidate the effects of isotopic substitution on its vibrational spectra. The replacement of three hydrogen atoms with deuterium (B1214612) in the methylamide group (the -d3 moiety) significantly alters the frequencies of vibrational modes involving these atoms due to the increased mass.
Theoretical calculations, often employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can predict these isotopic shifts with high accuracy. For instance, calculations on similar molecules like N-deuterated acetamide (ACED) and N-methylacetamide (NMA) have been used to develop transferable frequency maps for the amide I vibrational mode, which is particularly sensitive to the peptide backbone conformation and its environment. nih.gov Studies on deuterated acetamide and its derivatives show that ab initio calculations can adequately explain the mass sensitivity of various vibrational modes. researchgate.net
The primary spectroscopic changes upon deuteration of the methylamide group in this compound are expected in the vibrational modes associated with the N-CD3 group. This includes C-D stretching, bending, and rocking modes. The amide bands, which are crucial for studying peptide structures, would also be affected. For example, normal mode calculations on alanine methylamide have been performed to understand the dependence of the Amide III vibration on the peptide's dihedral angles, providing a sensitive probe for secondary structure. acs.org
Below is a representative table of how vibrational frequencies for a model amide compound, N-methylacetamide, are predicted to shift upon deuteration, based on computational studies. This serves as an analogy for the expected effects in this compound.
Table 1: Predicted Vibrational Frequency Shifts in a Model Deuterated Amide This table is illustrative, based on typical results from first-principles calculations on model amide systems to show the expected effect of deuteration.
| Vibrational Mode | N-methylacetamide (cm⁻¹) | N-methylacetamide-d3 (Predicted, cm⁻¹) | Primary Atomic Motion |
|---|---|---|---|
| Amide I | ~1650-1680 | ~1640-1670 | C=O stretch |
| Amide II | ~1550-1570 | ~1450-1480 | N-H bend, C-N stretch |
| Amide III | ~1290-1310 | ~950-980 | C-N stretch, N-H bend |
| C-H Stretch (N-CH3) | ~2940-2980 | N/A | C-H stretch |
These theoretical predictions are vital for interpreting experimental spectra, such as those obtained from infrared (IR) and Raman spectroscopy, and can help in assigning specific spectral features to molecular motions. researchgate.net
Modeling of Hydrogen Bonding and Non-Covalent Interactions
The structure, stability, and interactions of this compound are largely dictated by hydrogen bonds and other non-covalent interactions. Molecular modeling provides profound insights into these forces. As a simplified model of a peptide unit, N-methylacetamide (NMA) is frequently used in computational studies to understand these interactions. nih.govnih.gov
Hydrogen Bonding: The primary hydrogen bond donor in the backbone of this compound is the amide N-H group, and the primary acceptor is the carbonyl C=O group. Computational models can predict the geometry and energy of these hydrogen bonds. Studies on NMA reveal that intermolecular N-H···O=C hydrogen bonds are fundamental to the stability and structure of peptides in various environments. nih.gov The cooperative nature of these hydrogen bonds, where the formation of one bond strengthens the next in a chain, is a key feature that can be quantified using quantum chemistry calculations. nih.gov While the deuteration in the methylamide group does not directly involve the main backbone hydrogen-bonding sites (N-H and C=O), it can subtly influence the electronic environment and vibrational coupling.
Other Non-Covalent Interactions: Beyond classical hydrogen bonds, other weaker interactions play a significant role. These include:
C-H···O Interactions: Weak hydrogen bonds can form between activated C-H groups and oxygen acceptors. In this compound, the Cα-H and the methyl C-H groups of the alanine residue can act as donors. nih.govscispace.com
Dipole-Dipole Interactions: The amide group possesses a large dipole moment, leading to significant electrostatic interactions that influence molecular conformation and aggregation.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing a detailed understanding of the nature of these non-covalent bonds. acs.org Modeling studies on NMA interacting with various molecules have identified a range of attractive forces, including N-H···S, C-H···O, and C-H···S hydrogen bonds. nih.gov
The following table summarizes the types of non-covalent interactions expected for this compound, with energies derived from computational studies on analogous model systems.
Table 2: Modeled Non-Covalent Interactions Relevant to this compound Interaction energies are typical values sourced from computational studies on model peptide systems like N-methylacetamide.
| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) |
|---|---|---|---|
| Strong Hydrogen Bond | Amide N-H | Carbonyl O | -4 to -8 |
| Weak Hydrogen Bond | Alanine Cα-H | Carbonyl O | -1 to -2.5 |
| Weak Hydrogen Bond | Alanine CH₃ | Carbonyl O | -0.5 to -1.5 |
| van der Waals | All atoms | All atoms | Variable |
These computational approaches are essential for building accurate molecular mechanics force fields used in large-scale simulations of peptides and proteins, allowing for the study of dynamic processes and conformational landscapes. nih.gov
Applications in Biochemical and Biophysical Research
Mechanistic Studies of Enzymatic Reactions Involving Alanine (B10760859) Residues
Deuterium (B1214612) labeling is an indispensable tool for elucidating the mechanisms of enzyme-catalyzed reactions. The substitution of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), which provides valuable information about the transition state of the reaction. chem-station.com
The kinetic isotope effect is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. einsteinmed.edu For enzymatic reactions, measuring the KIE can help to determine whether a particular C-H bond is broken in the rate-limiting step of the reaction. einsteinmed.edu
For enzymes that process alanine, such as D-amino acid oxidase and alanine racemase, the use of deuterated alanine substrates has been instrumental in understanding their catalytic mechanisms. nih.govnih.gov For instance, in the reaction catalyzed by D-amino acid oxidase, a primary substrate isotope effect was observed with [2-D]d-alanine, indicating that the cleavage of the Cα-H bond is a key step in the reaction. nih.gov Similarly, studies on alanine racemase with Cα-deuterated alanine have provided insights into the proton transfer steps in the catalytic cycle. nih.gov
| Enzyme | Deuterated Substrate | Observed Isotope Effect | Mechanistic Implication |
| D-Amino Acid Oxidase | [2-D]d-alanine | Primary substrate KIE of 9.1 +/- 1.5 at low pH | Cα-H bond cleavage is part of the rate-determining step. nih.gov |
| Alanine Racemase | Cα-deuterated alanine | Heavy enzyme KIEs of ~3 on kcat/KM | Proton transfer is rate-limiting. nih.gov |
| Methylamine (B109427) Dehydrogenase | CD₃NH₂ | Deuterium KIE of 17.2 for the hydrogen abstraction step | Hydrogen abstraction is a key step in the reaction mechanism. nih.gov |
Beyond measuring kinetic isotope effects, deuterium labeling can be used to trace the path of atoms through a reaction sequence. This is a classic technique in mechanistic enzymology. By incorporating deuterium at a specific position in a substrate and then determining its location in the product, it is possible to deduce the stereochemistry and mechanism of the enzymatic transformation. chem-station.com
For example, in the study of alanine dehydrogenase, L-alanine stereospecifically labeled with deuterium was synthesized to probe the mechanism of oxidative deamination. researchgate.net The enzyme's stereospecificity for hydrogen transfer from the NADH cofactor to pyruvate (B1213749) to form L-alanine was confirmed using this method. researchgate.net Such experiments provide unambiguous evidence for the movement of hydrogen atoms during catalysis, which is crucial for building a complete picture of the reaction mechanism.
Research into Peptide Mimicry and Conformational Constraints in Biomolecules
DL-Alanine Methylamide-d3 and its analogs are utilized as simple model systems to understand the fundamental principles of peptide and protein conformation. These small molecules mimic the basic backbone structure of a peptide, allowing researchers to study the intrinsic conformational preferences of amino acid residues without the complexity of a larger protein context. The substitution of hydrogen with deuterium in the methyl group can also serve as a spectroscopic probe.
Theoretical and experimental studies on analogs of this compound, such as N-acetyl-L-alanine-N',N'-dimethylamide, have provided significant insights into the conformational landscape of the alanine residue. nih.govbibliotekanauki.pl Ab initio and Density Functional Theory (DFT) calculations have been employed to analyze the conformational properties of such dipeptide analogs. These studies have revealed that the alanine residue, when part of a simple dipeptide mimic, preferentially adopts specific conformations.
The conformational space of these alanine dipeptide analogs is often described by the Ramachandran angles (φ, ψ). Research has shown that even in a simple system, the alanine residue exhibits a preference for extended conformations and structures that are characteristic of turns in larger proteins, such as the βVIb turn. nih.govbibliotekanauki.pl These preferred conformations are stabilized by a network of weak intramolecular interactions, including hydrogen bonds.
The study of deuterated alanine dipeptide analogs using techniques like two-dimensional infrared (2D IR) spectroscopy allows for the probing of these structures in solution. acs.orgaip.org The deuterium labeling can shift vibrational frequencies, providing a clear spectroscopic window to observe the conformational dynamics of the peptide backbone.
Table 1: Conformational Preferences of an Alanine Dipeptide Analog
| Conformation | Description | Relative Stability |
| Extended | An elongated backbone structure. | High |
| βVIb turn | A type of turn structure found in proteins. | High |
| βII/βVIa turn | Other common turn conformations. | Moderate |
| βIII/βIII' turn | Turn structures that can be adopted by the residue. | Moderate |
This table is a representation of findings for alanine dipeptide analogs and is intended to illustrate the types of conformational preferences studied. nih.govbibliotekanauki.pl
Application in Proteomics Research and Quantitative Analysis
In the field of proteomics, which involves the large-scale study of proteins, quantitative analysis is crucial for understanding changes in protein expression under different biological conditions. Stable isotope-labeled compounds, such as this compound, are valuable tools in mass spectrometry-based quantitative proteomics.
One of the primary applications of this compound in this area is as an internal standard. scbt.com In a typical quantitative proteomics experiment, a known amount of the heavy, deuterated standard is "spiked" into a biological sample containing the naturally abundant, "light" version of the analyte. The light and heavy compounds are chemically identical and thus exhibit similar behavior during sample preparation and analysis.
During mass spectrometry analysis, the light and heavy forms of the molecule can be distinguished by their mass difference. The ratio of the signal intensity of the heavy, deuterated standard to the light, endogenous analyte allows for precise and accurate quantification of the analyte in the original sample. This method helps to correct for variations in sample handling, instrument response, and ionization efficiency, thereby improving the reliability of the quantitative data.
Deuterated amino acids and their derivatives are also used in a technique called Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where entire proteomes can be metabolically labeled. While this compound itself is not directly incorporated into proteins, its use as a spike-in standard is a common and powerful approach for the absolute or relative quantification of specific small molecules or peptides in complex biological mixtures. sigmaaldrich.com
Table 2: Representative Data for Quantitative Analysis using a Deuterated Standard
| Sample | Analyte Peak Area (Light) | Standard Peak Area (Heavy) | Ratio (Light/Heavy) | Calculated Concentration |
| Control 1 | 120,000 | 100,000 | 1.20 | 1.2 µM |
| Control 2 | 125,000 | 100,000 | 1.25 | 1.25 µM |
| Treated 1 | 240,000 | 100,000 | 2.40 | 2.4 µM |
| Treated 2 | 250,000 | 100,000 | 2.50 | 2.5 µM |
This is a hypothetical data table created to illustrate the principle of using a deuterated internal standard for quantitative analysis in mass spectrometry. The values are for representative purposes only.
Enantiomeric Studies and Chiral Recognition
Methods for Enantiomeric Resolution of DL-Alanine Methylamide-d3
The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for studying their unique properties. While specific resolution studies on this deuterated compound are not extensively documented, established methods for analogous compounds like alanine (B10760859) and other amino acid derivatives are directly applicable.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantiomeric resolution of amino acids and their derivatives. The principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus separation.
For the separation of this compound, several types of CSPs could be employed, based on findings with similar molecules sigmaaldrich.comyakhak.orgsigmaaldrich.com. These include:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are known for their broad applicability in separating a wide range of chiral compounds, including amino acid derivatives yakhak.org. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
Macrocyclic glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin, when bonded to a silica (B1680970) support, create effective CSPs for the separation of underivatized amino acids sigmaaldrich.comsigmaaldrich.com. The D-enantiomer is often more strongly retained than the L-enantiomer on these types of columns sigmaaldrich.com.
Ligand-exchange CSPs: In this method, a chiral ligand is complexed with a metal ion on the stationary phase. The enantiomers of the analyte form diastereomeric ternary complexes with the chiral ligand and the metal ion, which have different stabilities and thus different retention times.
The following table illustrates a hypothetical HPLC separation of this compound on a chiral stationary phase, based on typical results for similar amino acid amides.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| L-Alanine Methylamide-d3 | 8.5 | 2.1 |
| D-Alanine Methylamide-d3 | 10.2 | |
| Illustrative data based on typical chiral HPLC separations of alanine derivatives. |
An alternative approach to direct chiral chromatography is the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase.
For this compound, common derivatization agents include:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This reagent reacts with the primary amine of the alanine methylamide to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC.
N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE): This has been successfully used for the detection of amino acid enantiomers in biological samples nih.gov.
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA): This derivatization agent has shown powerful capabilities for the chiral separation of amino acids using mass spectrometry-based methods biorxiv.org.
This strategy is particularly useful when direct chiral separation is challenging or when enhanced detection sensitivity is required, as many derivatizing agents contain a chromophore or fluorophore.
Stereoselective Interactions and Their Impact on Research Applications
The distinct three-dimensional arrangement of atoms in the D and L enantiomers of Alanine Methylamide-d3 leads to stereoselective interactions with other chiral molecules, such as enzymes, receptors, and other amino acids. These interactions are fundamental to many biological processes.
In a biological context, enzymes are highly stereospecific. An enzyme that metabolizes L-Alanine Methylamide-d3 will likely have a significantly lower or no activity towards the D-enantiomer. This specificity is crucial in metabolic studies where deuterated compounds are used as tracers. The use of an enantiomerically pure form of Alanine Methylamide-d3 can provide a much clearer picture of metabolic pathways.
In pharmaceutical research, the different interactions of enantiomers with their biological targets can result in one enantiomer being therapeutically active while the other is inactive or even toxic. While this compound itself is not a therapeutic agent, its use in the synthesis of more complex chiral molecules necessitates a thorough understanding of its stereoselective interactions.
Computational Modeling of Enantiomeric Separation Mechanisms
Computational modeling has become an invaluable tool for understanding the mechanisms of chiral recognition at the molecular level. These models can predict the interactions between the enantiomers of this compound and a chiral stationary phase, providing insights that can aid in the development of more effective separation methods.
Techniques such as molecular docking and molecular dynamics simulations can be used to:
Predict the elution order of enantiomers: By calculating the binding energies of the diastereomeric complexes formed between each enantiomer and the chiral selector, it is possible to predict which enantiomer will be more strongly retained on the column sci-hub.boxnih.gov.
Elucidate the separation mechanism: These models can reveal the specific intermolecular forces, such as hydrogen bonds, electrostatic interactions, and steric hindrance, that govern the chiral recognition process sci-hub.boxnih.gov.
Design new chiral selectors: By understanding the key interactions required for enantioseparation, computational models can guide the design of novel chiral stationary phases with improved selectivity for specific classes of compounds, including deuterated amino acid amides.
For instance, modeling studies on the interaction of alanine derivatives with chiral selectors have highlighted the importance of hydrogen bonding and steric interactions in achieving enantiomeric resolution sci-hub.boxnih.govnih.gov. These insights are directly applicable to understanding and optimizing the separation of this compound enantiomers.
Advanced Analytical Method Development and Validation
Development of Quantitative Assays for DL-Alanine Methylamide-d3 in Complex Matrices
The quantification of this compound in complex biological matrices, such as plasma, serum, or tissue homogenates, necessitates the development of highly sensitive and selective assays. The predominant technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The development of such an assay involves several critical steps:
Sample Preparation: The initial step is to isolate this compound from the matrix components that could interfere with analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.
Chromatographic Separation: A suitable High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is developed to separate the analyte from other matrix components. This involves optimizing the stationary phase (column), mobile phase composition, gradient, and flow rate to achieve a sharp, symmetrical peak for this compound, ensuring it is free from co-eluting interferences.
Mass Spectrometric Detection: Tandem mass spectrometry is employed for its high selectivity and sensitivity. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions generated through collision-induced dissociation (CID). The transition from the precursor to the product ion is highly specific to the analyte.
Use of Internal Standards: To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is crucial. mdpi.com For quantifying this compound, an ideal internal standard would be a more heavily labeled version of the same compound (e.g., DL-Alanine Methylamide-d6) or a structurally similar deuterated compound. The SIL-IS is added at the beginning of the sample preparation process to compensate for variability in extraction recovery and matrix effects. mdpi.com
The developed assay's performance is initially assessed through parameters like linearity, accuracy, and precision using spiked matrix samples.
Table 1: Illustrative Performance Characteristics of a Quantitative LC-MS/MS Assay for this compound in Human Plasma
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 1.0 - 1000 ng/mL | Correlation coefficient (r²) > 0.99 |
| Accuracy | 95.2% - 104.5% of nominal | Within ±15% of nominal value |
| Precision (Intra-assay) | ≤ 8.5% CV | Coefficient of Variation (CV) ≤ 15% |
| Precision (Inter-assay) | ≤ 10.2% CV | Coefficient of Variation (CV) ≤ 15% |
| Matrix Effect | 92% - 107% | Within acceptable range, typically 85-115% |
| Recovery | > 85% | Consistent, precise, and reproducible |
Standardization and Validation of Analytical Protocols for Deuterated Compounds
Once an assay is developed, it must be rigorously validated to ensure it is suitable for its intended purpose. emerypharma.com The validation of analytical methods for deuterated compounds like this compound follows guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). fda.govlabmanager.com The key validation parameters include:
Specificity and Selectivity: This ensures that the signal measured is unequivocally from this compound. It is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. fda.gov
Accuracy: This measures the closeness of the mean test results to the true value. It is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) against a calibration curve. omicsonline.org
Precision: This expresses the variability of the measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), which considers variations like different days, analysts, or equipment. fda.govomicsonline.org
Linearity and Range: Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte within a given range. omicsonline.org The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. emerypharma.com
Robustness: This is an evaluation of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during routine use. nih.gov
The validation process is formally documented in a validation protocol and report, which details the experimental procedures and the acceptance criteria for each parameter. omicsonline.org
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria per ICH Guidelines
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the analyte's retention time. |
| Accuracy | Closeness of test results to the true value. | ±15% of nominal value (±20% at LOQ). |
| Precision | Agreement among a series of measurements. | CV ≤ 15% (≤ 20% at LOQ). |
| Linearity | Proportionality of results to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Range | Concentration interval where the method is suitable. | Defined by linearity, accuracy, and precision. |
| LOQ | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
Methodologies for Assessing Isotopic Purity and Chemical Stability
The utility of this compound as an internal standard or tracer depends on its isotopic purity and chemical stability.
Isotopic Purity Assessment: The isotopic purity refers to the percentage of the compound that contains the specified number of deuterium (B1214612) atoms (in this case, three). It is critical to confirm the absence or low abundance of other isotopologues (d0, d1, d2). High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, is the primary technique for this assessment. HRMS can resolve the small mass differences between the different isotopologues and determine their relative abundances, providing a detailed isotopic distribution profile. This ensures that the signal from the deuterated compound is not compromised by contributions from less-deuterated species.
Chemical Stability Assessment: Stability testing ensures that this compound does not degrade during sample handling, processing, and storage. nih.gov Stability is evaluated in the biological matrix under various conditions:
Freeze-Thaw Stability: Assesses degradation after repeated freezing and thawing cycles.
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period reflecting the sample handling time.
Long-Term Stability: Determines stability under frozen storage conditions for an extended duration.
Stock Solution Stability: Confirms the stability of the analyte in its solvent.
In each stability study, the concentration of the analyte in stored QC samples is compared to that of freshly prepared samples. nih.gov The compound is considered stable if the deviation is within acceptable limits, typically ±15%.
Table 3: Example of Freeze-Thaw Stability Data for this compound in Plasma
| QC Level | Cycle 1 (% of Nominal) | Cycle 2 (% of Nominal) | Cycle 3 (% of Nominal) | Mean Deviation (%) |
|---|---|---|---|---|
| Low QC (3.0 ng/mL) | 98.7 | 96.5 | 97.1 | -2.6% |
| High QC (750 ng/mL) | 101.2 | 103.1 | 100.5 | +1.6% |
Integration of Multi-Modal Analytical Platforms
A comprehensive characterization of this compound often requires the integration of multiple analytical techniques. While LC-MS/MS is the gold standard for quantification, other platforms provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can be used to confirm the structure of the molecule and, crucially, to determine the specific positions of the deuterium atoms. This provides an orthogonal confirmation of the compound's identity and isotopic labeling pattern that mass spectrometry alone cannot provide.
High-Resolution Mass Spectrometry (HRMS): Beyond isotopic purity checks, HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the analyte and any potential metabolites or degradation products.
Integrated Software Solutions: Modern analytical workflows often rely on integrated software platforms that can process data from different instruments (e.g., LC-MS/MS, HRMS). whiterose.ac.ukacs.org These platforms facilitate the entire analysis workflow, from raw data processing and peak identification to the calculation of concentrations and statistical analysis. acs.org This integration allows for a more holistic view of the analytical data, combining quantitative results with structural and isotopic information to ensure the highest level of confidence in the results.
By combining the quantitative power of LC-MS/MS with the structural and isotopic detail from NMR and HRMS, a complete and reliable analytical characterization of this compound can be achieved.
Future Research Directions and Emerging Applications of Dl Alanine Methylamide D3
The deuterated compound DL-Alanine Methylamide-d3 is positioned at the forefront of several evolving scientific domains. Its unique isotopic properties are paving the way for innovative research and novel applications, extending from fundamental biological studies to the creation of advanced materials. This section explores the prospective research avenues and burgeoning applications for this specific isotopically labeled molecule.
Q & A
Q. What are the recommended methods for determining the solubility and isoelectric point (pI) of DL-Alanine Methylamide-d3 in aqueous solutions?
- Methodological Answer : Solubility can be measured via gravimetric analysis by dissolving the compound in water at 25°C and evaporating the solvent to calculate residual mass. For pI determination, isoelectric focusing (IEF) or capillary electrophoresis under varying pH conditions is recommended. DL-Alanine derivatives typically exhibit pI values near 6.00 due to their zwitterionic nature (pKCOOH ≈ 2.34, pKNH2 ≈ 9.69) . Electrolyte effects (e.g., KCl, Na2SO4) should be considered, as salts like sulfate induce salting-out, reducing solubility .
Q. What safety protocols should be followed when handling deuterated alanine derivatives like this compound?
- Methodological Answer : Use gloves resistant to organic compounds (e.g., nitrile) and ensure proper ventilation. While acute toxicity is low (LD50 >10,000 mg/kg in rodents), avoid inhalation or skin contact. Store in airtight containers at 2–8°C. Spills should be mechanically collected to prevent environmental contamination .
Q. What spectroscopic techniques are employed to characterize the structural properties of deuterated alanine derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C, and 2H NMR) is critical for confirming deuteration sites and purity. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., amide bonds). Mass spectrometry (MS) verifies molecular weight and isotopic labeling .
Advanced Research Questions
Q. How can electrolyte interactions influence the solubility and crystallization behavior of this compound, and what experimental approaches are used to study these effects?
- Methodological Answer : Electrolytes like NaCl or K2SO4 induce salting-out via cation interactions with hydrophobic moieties, reducing solubility. To study this, prepare saturated solutions of this compound in varying salt concentrations (0.1–2.0 molal) and measure solubility gravimetrically. Crystallization pathways under different pH (e.g., pH 6.1) can be monitored in situ using X-ray powder diffraction (PXRD) with flow cells to track crystal morphology (e.g., acicular vs. cubic) .
Q. What kinetic mechanisms are involved in substitution reactions of this compound with transition metal complexes?
- Methodological Answer : Substitution reactions (e.g., with cis-bis(malonato)diaquochromate(III)) proceed via associative interchange (Ia) and dissociative pathways. Use UV-Vis spectrophotometry to monitor reaction rates under controlled pH (5.0–7.0) and temperature (25–40°C). Kinetic data analysis (e.g., Eyring plots) reveals activation parameters, with zwitterionic forms of this compound influencing rate constants .
Q. How can X-ray powder diffraction (PXRD) optimize crystallization pathways of this compound under varying pH conditions?
- Methodological Answer : PXRD with a flow cell enables real-time analysis of crystallization. Adjust pH using buffers (e.g., phosphate for pH 6.1) and track polymorph formation. Acicular crystals dominate at neutral pH after 38 hours, while acidic conditions may favor hydrates. Pair with scanning electron microscopy (SEM) for morphological validation .
Q. What strategies are effective for enantioseparation of this compound in complex mixtures?
- Methodological Answer : Chiral phosphoramide-functionalized silica/magnetic nanocomposites selectively adsorb enantiomers. Optimize separation by adjusting mobile phase composition (e.g., acetonitrile/water ratios) and flow rates in HPLC. Validate optical activity using polarimetry or circular dichroism (CD) spectroscopy post-separation .
Q. How can conflicting solubility data for deuterated alanine derivatives in nitrate-containing electrolytes be reconciled?
- Methodological Answer : Discrepancies in nitrate’s salting-in magnitude (e.g., 1.5 molal) may arise from impurities or measurement techniques. Cross-validate using molecular dynamics simulations to assess ion-pairing effects and repeat experiments with ultra-purified salts. Compare results with glycine analogs to isolate methyl group impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
